Biotin-19-SS-dutp
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Overview
Description
Bio-19-SS-dutp is a biotinylated nucleotide analog containing a disulfide bond in the 12-atom linker joining biotin to the C-5 of the pyrimidine ring. This compound is an efficient substrate for Escherichia coli DNA polymerase I and supports DNA synthesis in standard nick-translation reactions . Bio-19-SS-dutp is particularly useful in the recovery of protein-DNA complexes from avidin affinity columns under non-denaturing conditions .
Preparation Methods
Bio-19-SS-dutp is synthesized and purified by a modification of established procedures. The synthesis involves the incorporation of a disulfide bond in the 12-atom linker joining biotin to the C-5 of the pyrimidine ring . The synthetic route typically includes the following steps:
Preparation of the Biotinylated Nucleotide: The biotinylated nucleotide is synthesized by attaching biotin to the nucleotide through a disulfide bond.
Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Bio-19-SS-dutp undergoes several types of chemical reactions, including:
Scientific Research Applications
Bio-19-SS-dutp has a wide range of scientific research applications, including:
Mechanism of Action
Bio-19-SS-dutp exerts its effects through the following mechanisms:
DNA Synthesis: Acts as a substrate for DNA polymerase I, supporting DNA synthesis in nick-translation reactions.
Protein-DNA Complex Recovery: The disulfide bond in Bio-19-SS-dutp allows for the reversible binding of biotinylated DNA to avidin affinity columns, facilitating the recovery of intact protein-DNA complexes under non-denaturing conditions.
Comparison with Similar Compounds
Bio-19-SS-dutp is unique compared to other biotinylated nucleotide analogs due to its chemically cleavable disulfide bond. Similar compounds include:
Bio-4-dutp: Another biotinylated nucleotide analog with a different linker structure.
Bio-11-dutp: Similar to Bio-19-SS-dutp but with a different linker length and structure.
Bio-19-SS-dutp’s unique disulfide bond allows for the reversible binding and recovery of biotinylated DNA, making it particularly useful in applications requiring the isolation of specific protein-DNA complexes .
Properties
CAS No. |
104142-46-3 |
---|---|
Molecular Formula |
C33H54N7O18P3S3 |
Molecular Weight |
1025.9 g/mol |
IUPAC Name |
[[5-[2,4-dioxo-5-[(E)-3-[3-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]ethyldisulfanyl]propanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C33H54N7O18P3S3/c41-23-17-29(56-24(23)19-55-60(51,52)58-61(53,54)57-59(48,49)50)40-18-21(31(45)39-33(40)47)7-6-13-35-28(44)11-15-63-64-16-14-36-27(43)9-2-1-5-12-34-26(42)10-4-3-8-25-30-22(20-62-25)37-32(46)38-30/h6-7,18,22-25,29-30,41H,1-5,8-17,19-20H2,(H,34,42)(H,35,44)(H,36,43)(H,51,52)(H,53,54)(H2,37,38,46)(H,39,45,47)(H2,48,49,50)/b7-6+ |
InChI Key |
BVFVAYBZGIQMFG-VOTSOKGWSA-N |
Isomeric SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonyms |
Bio-19-SS-dUTP biotin-19-SS-dUTP |
Origin of Product |
United States |
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